N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a combination of indole, dimethylamino, and trifluoromethylbenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methyl-1H-indole, dimethylamine, and 3-(trifluoromethyl)benzenesulfonyl chloride.
Step-by-Step Synthesis:
Reaction Conditions: Typical conditions include the use of a base such as triethylamine or sodium hydride, solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted trifluoromethylbenzenesulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the function of various biological systems. Its ability to interact with proteins and other biomolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism by which N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The indole moiety may facilitate binding to hydrophobic pockets, while the dimethylamino group could participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)-2-(1H-indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide: Lacks the methyl group on the indole.
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide: Has the trifluoromethyl group at a different position on the benzene ring.
Uniqueness
The presence of the methyl group on the indole and the specific positioning of the trifluoromethyl group on the benzene ring make N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide unique. These structural features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2S/c1-25(2)19(17-13-26(3)18-10-5-4-9-16(17)18)12-24-29(27,28)15-8-6-7-14(11-15)20(21,22)23/h4-11,13,19,24H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLQNSDDRNQTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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